5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one
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Overview
Description
5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core structure. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzoyl chloride with a suitable pyridine derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydropyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.
Scientific Research Applications
5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-3,4-dihydropyridin-2(1H)-one: Lacks the methyl group at the 6-position.
6-Methyl-3,4-dihydropyridin-2(1H)-one: Lacks the benzoyl group at the 5-position.
5-Benzoyl-6-methylpyridin-2(1H)-one: Lacks the dihydro component.
Uniqueness
5-Benzoyl-6-methyl-3,4-dihydropyridin-2(1H)-one is unique due to the presence of both benzoyl and methyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
85938-61-0 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-benzoyl-6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-9-11(7-8-12(15)14-9)13(16)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
InChI Key |
AZGNGEYUSITQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(=O)N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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